

A Comprehensive Technical Review of 4-Propoxy-N-(2-thienylmethyl)aniline

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Compound of Interest

Compound Name: 4-Propoxy-N-(2-thienylmethyl)aniline

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Abstract

4-Propoxy-N-(2-thienylmethyl)aniline is a synthetic compound that has demonstrated notable potential in preclinical studies as both an antimicrobial and an anticancer agent. This technical guide provides a comprehensive review of the existing literature on its synthesis, chemical properties, and biological activities. Detailed experimental protocols for its synthesis and for key biological assays are presented. The compound exhibits antimicrobial efficacy against *Staphylococcus aureus* and cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and C6 (glioma). The mechanism of its anticancer activity is believed to involve the induction of apoptosis through the activation of caspases and the inhibition of the PI3K/STAT3 signaling pathway. This document summarizes all available quantitative data and provides visualizations of key processes to support further research and development of this promising molecule.

Chemical and Physical Properties

4-Propoxy-N-(2-thienylmethyl)aniline is an organic molecule featuring a propoxy-substituted aniline ring linked to a thienylmethyl group via a secondary amine.

Property	Value	Source
IUPAC Name	4-propoxy-N-(thiophen-2-ylmethyl)aniline	[1]
Chemical Formula	C ₁₄ H ₁₇ NOS	[1]
CAS Number	1040688-52-5	[1]
Molecular Weight	249.35 g/mol	[1]
SMILES	CCCOC1=CC=C(C=C1)NCC2=CC=CS2	[1]
InChIKey	KPEUMRKEXBPOPG-UHFFFAOYSA-N	[1]
Appearance	Not reported	
Solubility	Not reported	
LogP	4.22	[1]

Synthesis

The synthesis of **4-Propoxy-N-(2-thienylmethyl)aniline** can be achieved through a multi-step process involving the preparation of key intermediates, 4-propoxyaniline and a reactive derivative of 2-thienylmethanol, followed by their coupling. A plausible synthetic route is via reductive amination.

Synthesis of 4-Propoxyaniline

4-Propoxyaniline can be synthesized from 4-nitrophenol in a two-step process. First, 4-nitrophenol is reacted with propyl bromide in the presence of a base like potassium carbonate to yield 4-propoxynitrobenzene. Subsequently, the nitro group is reduced to an amine using a reducing agent such as hydrogen gas with a palladium catalyst.[1]

Synthesis of Thiophene-2-carboxaldehyde

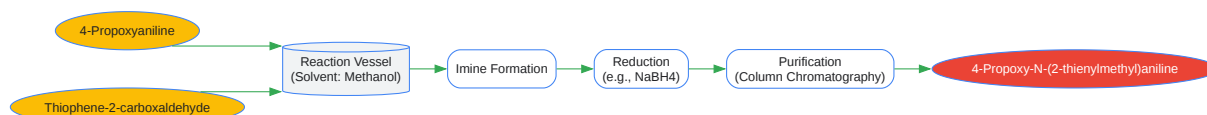
Thiophene-2-carboxaldehyde is a commercially available starting material.

Reductive Amination for the Synthesis of 4-Propoxy-N-(2-thienylmethyl)aniline

A common method for synthesizing secondary amines is reductive amination. This involves the reaction of a primary amine (4-propoxyaniline) with an aldehyde (thiophene-2-carboxaldehyde) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Experimental Protocol (Proposed):

- **Imine Formation:** To a solution of 4-propoxyaniline (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add thiophene-2-carboxaldehyde (1 equivalent). The reaction mixture is stirred at room temperature. The formation of the imine can be monitored by techniques like TLC or NMR.
- **Reduction:** Once imine formation is complete, a reducing agent such as sodium borohydride (NaBH_4) or sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) is added portion-wise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred until the reaction is complete.
- **Work-up and Purification:** The reaction is quenched by the addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford **4-Propoxy-N-(2-thienylmethyl)aniline**.



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Proposed synthesis workflow for **4-Propoxy-N-(2-thienylmethyl)aniline**.

Biological Activity

Antimicrobial Activity

4-Propoxy-N-(2-thienylmethyl)aniline has demonstrated antibacterial properties.

Organism	Assay	Result	Source
Staphylococcus aureus	Minimum Inhibitory Concentration (MIC)	32 µg/mL	[1]

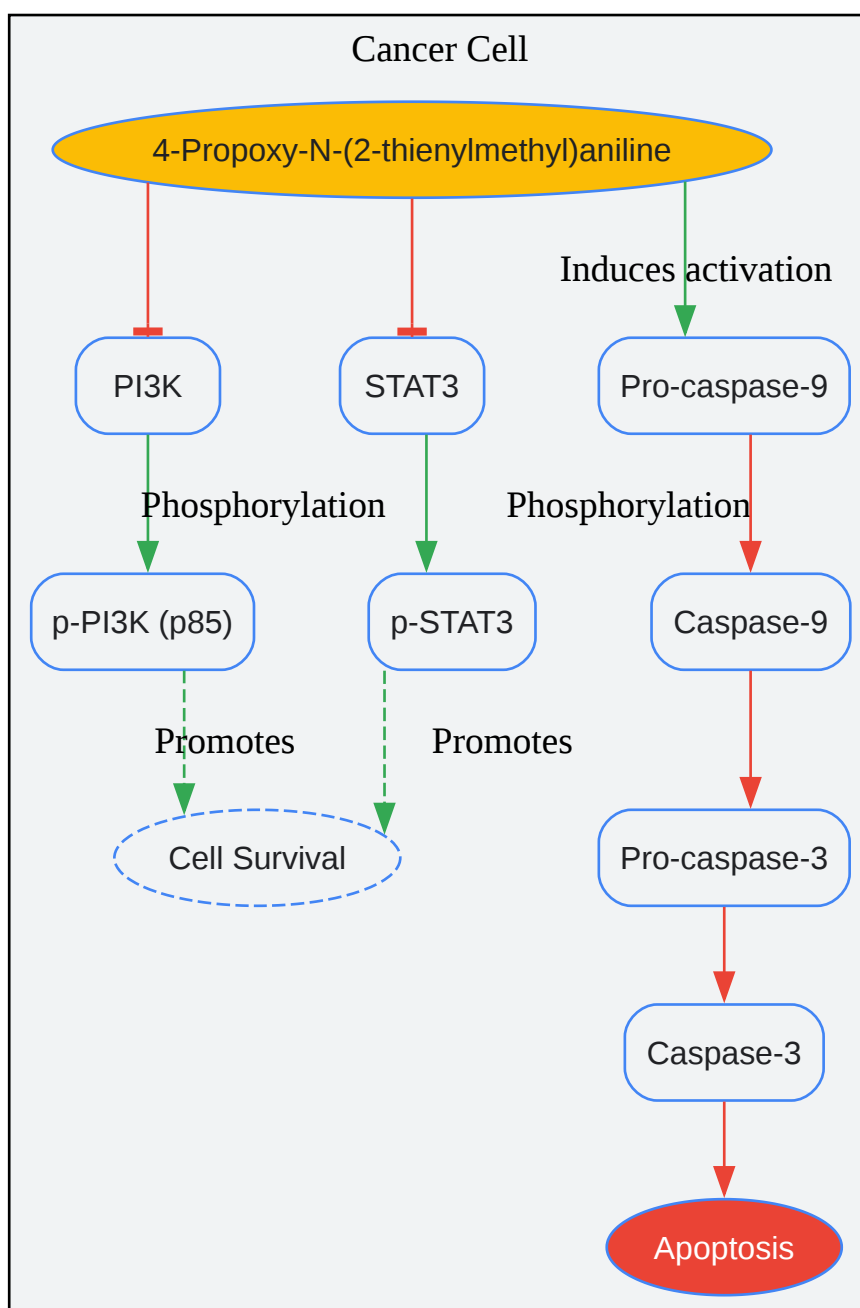
Mechanism of Action: The antimicrobial mechanism is proposed to involve the disruption of the bacterial cell membrane or the inhibition of essential enzymatic activities.[\[1\]](#)

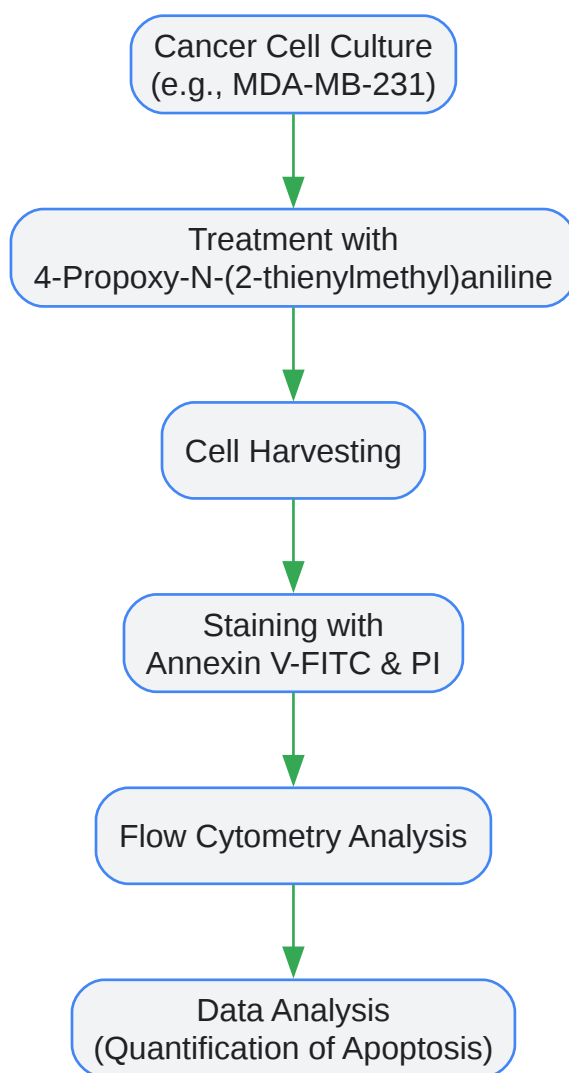
Anticancer Activity

The compound has shown antiproliferative effects on several cancer cell lines.

Cell Line	Cancer Type	Quantitative Data (IC ₅₀)	Source
MDA-MB-231	Breast Cancer	Not Reported	[1]
HeLa	Cervical Cancer	Not Reported	[1]
C6	Glioma	Not Reported	[1]

Mechanism of Action: The anticancer activity of **4-Propoxy-N-(2-thienylmethyl)aniline** is attributed to the induction of apoptosis. This process involves the activation of key executioner caspases, namely caspase-3 and caspase-9. Furthermore, the compound has been observed to inhibit the phosphorylation of STAT3 and the p85 subunit of PI3K, suggesting an interruption of crucial cell survival signaling pathways.





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References

- 1. 4-Propoxy-N-(2-thienylmethyl)aniline | 1040688-52-5 | Benchchem [benchchem.com]
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